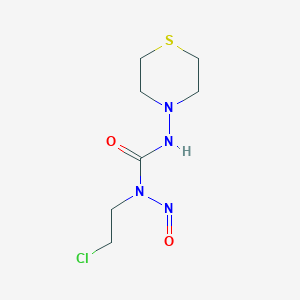
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea, also known as CENU, is a chemical compound that has been used in scientific research for several decades. It is a potent alkylating agent that has been shown to have anti-tumor activity in various cancer cell lines.
Mecanismo De Acción
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea is a potent alkylating agent that works by covalently binding to DNA. It forms adducts with the nitrogen atoms of the DNA bases, which leads to DNA damage and cell death. The adducts can also interfere with DNA replication and transcription, which further contributes to its anti-tumor activity.
Efectos Bioquímicos Y Fisiológicos
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, which is a programmed cell death mechanism. It can also inhibit angiogenesis, which is the process of forming new blood vessels that tumors need to grow. 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea has also been shown to modulate the immune system, which can help to enhance the anti-tumor response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer cell lines, which makes it a useful tool for studying cancer biology. However, 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea is also highly toxic and can cause DNA damage in normal cells. This limits its use in vivo and requires careful handling in vitro.
Direcciones Futuras
There are several future directions for research on 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea. One area of interest is the development of new analogs that are less toxic and more selective for cancer cells. Another area of interest is the use of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea in combination with other drugs to enhance its anti-tumor activity. Finally, there is a need for further studies on the mechanism of action of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea to better understand its effects on cancer cells.
Métodos De Síntesis
The synthesis of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea involves the reaction of 1-(2-Chloroethyl)-3-(4-thiomorpholino)urea with nitrous acid. The reaction is carried out in an acidic medium, and the product is purified by recrystallization. The yield of the product is typically around 70%.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea has been extensively studied for its anti-tumor activity. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea works by alkylating DNA, which leads to DNA damage and cell death. It has also been shown to inhibit DNA synthesis and repair, which further contributes to its anti-tumor activity.
Propiedades
Número CAS |
114562-61-7 |
|---|---|
Nombre del producto |
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea |
Fórmula molecular |
C7H13ClN4O2S |
Peso molecular |
252.72 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-1-nitroso-3-thiomorpholin-4-ylurea |
InChI |
InChI=1S/C7H13ClN4O2S/c8-1-2-12(10-14)7(13)9-11-3-5-15-6-4-11/h1-6H2,(H,9,13) |
Clave InChI |
CTSVSIVXRZLSSJ-UHFFFAOYSA-N |
SMILES |
C1CSCCN1NC(=O)N(CCCl)N=O |
SMILES canónico |
C1CSCCN1NC(=O)N(CCCl)N=O |
Otros números CAS |
114562-61-7 |
Sinónimos |
1-(2-chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea CNTMU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)
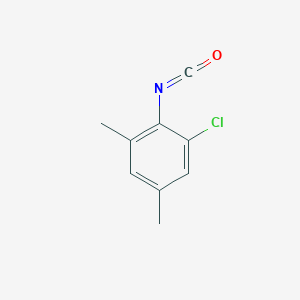
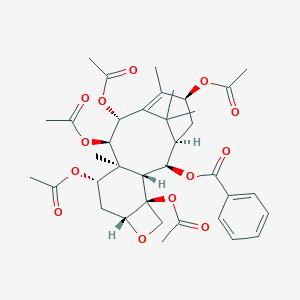
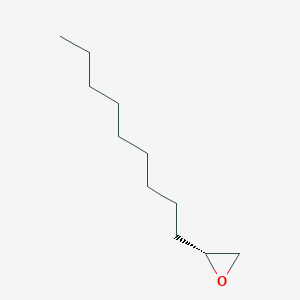
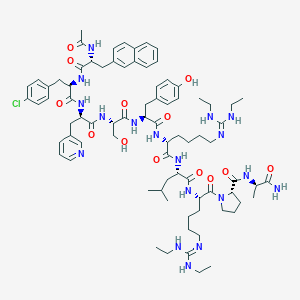
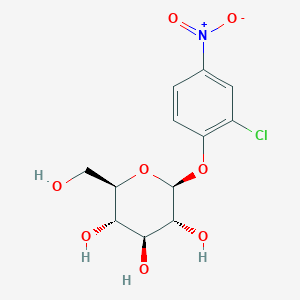
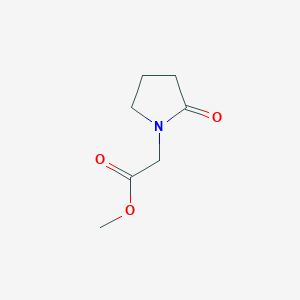
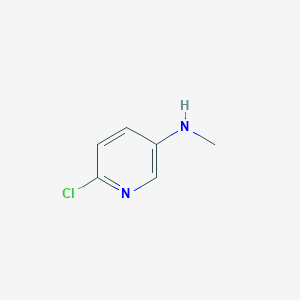
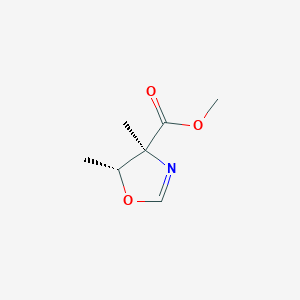
![Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester](/img/structure/B53847.png)
![5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B53852.png)
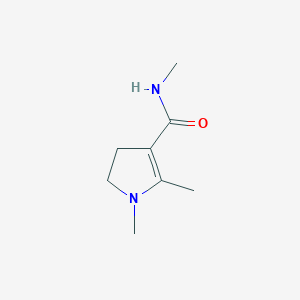
![2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B53854.png)
![3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B53855.png)